5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-[(3,5-difluorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO4S/c21-18-4-2-1-3-14(18)11-29(26,27)12-17-5-6-19(28-17)20(25)24-10-13-7-15(22)9-16(23)8-13/h1-9H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQBTKYBXUZBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC(=CC(=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of Benzyl Groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles in the presence of a catalyst.
Final Coupling: The final step involves coupling the furan ring with the sulfonyl and benzyl groups, typically using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the benzyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the sulfonyl group or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium on carbon (for hydrogenation reactions), bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have reported that it induces apoptosis and cell cycle arrest through several mechanisms:
- Induction of Apoptosis : The compound enhances the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to programmed cell death.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, effectively halting their proliferation.
Case Study : A study conducted on HepG2 liver cancer cells revealed an IC50 value of 12 µM, indicating significant cytotoxicity against these cells.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of pathogens. It has been tested against both gram-positive and gram-negative bacteria as well as fungi.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide | 6.25 | Staphylococcus aureus |
| 3.12 | Escherichia coli |
Case Study : In vitro tests showed effective inhibition against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity may contribute to its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent variations and hypothesized functional implications:
Compound 6 : N-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide
- Core similarity : Furan-2-carboxamide backbone.
- Key differences :
- The sulfamoyl group is attached to a phenyl ring (vs. a sulfonylmethyl group directly on the furan).
- The amide nitrogen is linked to a 4-sulfamoylphenyl group substituted with a dimethoxypyrimidine (vs. 3,5-difluorobenzyl).
- Functional implications :
Compound 7 : 2-(Methylsulfanyl)-5-[(2-thienylmethyl)sulfonyl]-4-pyrimidinamine
- Core difference : Pyrimidine ring (vs. furan).
- Key similarity : Sulfonyl group attached to a thienylmethyl substituent (analogous to the chlorobenzyl-sulfonyl group in the target compound).
- Functional implications :
Compound 12 : 2-Methyl-6-[(2-methyl-2-propanyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Core difference : Pyrazolopyrimidine scaffold (vs. furan).
- Key similarity : A sulfonyl group linked to a bulky alkyl substituent (tert-butyl ).
- Pyrazolopyrimidines are often kinase inhibitors, highlighting a possible divergence in mechanism from the furan-based target compound .
Biological Activity
The compound 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on existing research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClFNOS
- Molecular Weight : 394.83 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular necrosis and inflammation. It has been identified as a RIP1 inhibitor , which plays a crucial role in the regulation of cell death pathways. By inhibiting RIP1, this compound may prevent necroptosis, a form of programmed cell death associated with various diseases, including neurodegenerative disorders and cancer .
Anti-Cancer Activity
Recent studies have demonstrated that sulfonamide derivatives like this compound exhibit significant anti-cancer properties. For instance, in vitro assays revealed that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways. The compound was shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cancer cell death .
Inhibition of Bacterial Growth
The compound's structural features suggest potential antibacterial activity. Research indicates that similar sulfonamide compounds can inhibit bacterial enzymes critical for cell wall synthesis, such as Mur enzymes in Mycobacterium tuberculosis. The binding affinity of these compounds to bacterial targets correlates with their structural characteristics, suggesting that modifications to the furan or sulfonyl groups could enhance efficacy against resistant strains .
Case Studies and Research Findings
Q & A
Basic Question: What are the critical steps for synthesizing 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(3,5-difluorobenzyl)furan-2-carboxamide, and how can yield optimization be achieved?
Answer:
The synthesis involves sulfonation, alkylation, and carboxamide coupling. Key steps include:
- Sulfonation under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate (e.g., using chlorobenzyl chloride and sulfur trioxide) .
- Solvent selection (e.g., dichloromethane or DMF) to enhance solubility and reaction rates for intermediates .
- Temperature control (e.g., 0–5°C for sulfonation, room temperature for coupling) to minimize side reactions.
Yield optimization requires monitoring reaction progress via TLC or HPLC and iterative purification (e.g., column chromatography with ethyl acetate/hexane gradients).
Advanced Question: How do structural modifications to the furan-carboxamide core influence biological activity, and what methods validate these effects?
Answer:
Modifications to the furan ring or benzyl substituents alter steric and electronic properties, impacting target binding. For example:
- Fluorine substitution on the benzyl group (e.g., 3,5-difluoro vs. 4-fluoro) enhances metabolic stability and kinase inhibition .
- Chlorine vs. methyl groups on the thiazole ring (analogous to furan derivatives) shifts antimicrobial activity from bacteriostatic to bactericidal .
Validation methods include: - Molecular docking to predict binding affinities.
- Comparative bioassays (e.g., MIC for antimicrobials, IC50 for kinase inhibition) .
Basic Question: What analytical techniques are recommended for confirming the structure of this compound and its intermediates?
Answer:
- NMR spectroscopy (1H, 13C, and 19F) to verify substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography for unambiguous determination of stereochemistry in crystalline intermediates .
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Contradictions often arise from assay variability or substituent-specific effects. Strategies include:
- Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
- Comparative SAR tables to isolate substituent contributions (e.g., chlorine vs. fluorine at the benzyl position) .
- Meta-analysis of datasets from multiple studies to identify trends (e.g., fluorinated analogs consistently showing higher solubility) .
Basic Question: What solvent systems are optimal for improving the solubility of this compound in biological assays?
Answer:
- Polar aprotic solvents : DMSO (≤1% v/v) for stock solutions due to compatibility with aqueous buffers .
- Co-solvents : Ethanol or PEG-400 for in vivo formulations to enhance bioavailability .
- Surfactants : Polysorbate 80 (0.1%) for hydrophobic intermediates in cell-based assays .
Advanced Question: What mechanistic insights explain the compound’s selectivity for kinase targets versus off-target enzymes?
Answer:
The 3,5-difluorobenzyl group reduces off-target binding by:
- Increasing steric hindrance for bulkier enzymes.
- Enhancing hydrogen-bonding with kinase ATP pockets via fluorine’s electronegativity .
Computational studies (e.g., molecular dynamics simulations) can map binding interactions and predict selectivity .
Advanced Question: How should researchers design dose-response studies to account for metabolic instability in vivo?
Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and clearance rates in rodent models .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .
- Dose escalation : Start with sub-therapeutic doses (e.g., 1 mg/kg) and monitor metabolite accumulation via LC-MS .
Basic Question: What safety protocols are recommended for handling hygroscopic intermediates during synthesis?
Answer:
- Dry atmosphere : Use gloveboxes or nitrogen-purged reactors for moisture-sensitive steps .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles during sulfonation .
- Waste disposal : Neutralize acidic byproducts (e.g., sulfonic acids) with sodium bicarbonate before disposal .
Advanced Question: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Answer:
- QSAR models : Predict logP and polar surface area to balance solubility and membrane permeability .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., sulfonyl methyl groups prone to oxidation) .
- ADMET prediction tools (e.g., SwissADME) to prioritize analogs with favorable oral bioavailability .
Basic Question: What are common pitfalls in reproducing synthetic procedures for this compound, and how can they be mitigated?
Answer:
- Impure starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF) .
- Incomplete sulfonation : Confirm reaction completion via FT-IR (S=O stretch at ~1350 cm⁻¹) .
- Isomer formation : Optimize column chromatography gradients to separate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
